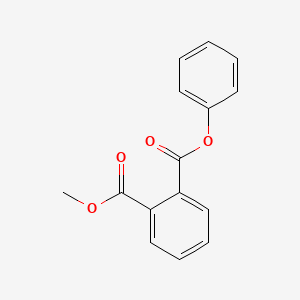

Phthalic acid, methyl phenyl ester

Description

Structure

3D Structure

Properties

CAS No. |

24923-62-4 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

1-O-methyl 2-O-phenyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C15H12O4/c1-18-14(16)12-9-5-6-10-13(12)15(17)19-11-7-3-2-4-8-11/h2-10H,1H3 |

InChI Key |

LRMNLUTUDDZZAL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Phthalic Acid, Methyl Phenyl Ester

Direct Esterification Routes to Phthalic acid, methyl phenyl ester

Direct esterification represents a primary pathway for the synthesis of phthalate (B1215562) esters. This process typically involves the reaction of phthalic acid or, more commonly, phthalic anhydride (B1165640) with alcohols. For an asymmetric ester like methyl phenyl ester, this would conceptually involve a reaction with both methanol (B129727) and phenol. The synthesis of diesters from phthalic anhydride is recognized as a two-step process, even when conducted in a single pot. The initial reaction to form the monoester is rapid and can often proceed without a catalyst, while the subsequent conversion to the diester is slower, requires a catalyst, and is a reversible equilibrium reaction. niscpr.res.in

Catalytic Approaches in Phthalate Ester Synthesis

The synthesis of phthalate esters is heavily reliant on catalysis to ensure efficient conversion. While traditional methods employed strong mineral acids like sulfuric acid, these are fraught with issues including reactor corrosion, difficult product separation, and the generation of acidic waste. niscpr.res.in Consequently, modern synthetic efforts focus on more benign and reusable catalysts.

Solid acid catalysts are a prominent alternative, offering advantages such as being less toxic, easily separable from the reaction mixture, and reusable. niscpr.res.in A variety of solid acids have been explored for phthalate diester synthesis, including:

Tetravalent Metal Acid (TMA) Salts : Amorphous inorganic ion exchangers like M(IV) phosphates and tungstates (where M = Zr, Ti, Sn) have demonstrated effectiveness as solid acid catalysts. researchgate.netniscpr.res.in Their catalytic activity stems from the presence of structural hydroxyl groups that provide Brønsted acidity. niscpr.res.in For instance, tin(IV) tungstate (B81510) (SnW), titanium(IV) tungstate (TiW), and zirconium(IV) tungstate (ZrW) have been successfully used to catalyze the formation of dioctyl phthalate (DOP). niscpr.res.in

Weak Acid Composite Catalysts : A patented method utilizes a composite catalyst system with a weak acid as the main component. google.com An example includes a combination of sodium bisulfate, tetrabutylammonium (B224687) bromide, and polyethylene (B3416737) glycol. This system is designed to replicate the high catalytic activity of strong acids while circumventing their associated drawbacks. google.com

These advanced catalytic systems facilitate the esterification process under milder conditions and with improved environmental and operational profiles.

Reaction Conditions and Yield Optimization for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target ester. Since the second esterification step is an equilibrium reaction, a key strategy for driving the reaction toward the product is the continuous removal of water as it is formed. niscpr.res.in

General parameters for phthalate ester synthesis have been well-documented and can be extrapolated for the synthesis of this compound.

Table 1: General Reaction Conditions for Phthalate Ester Synthesis

| Parameter | Condition | Rationale / Notes | Source |

|---|---|---|---|

| Reactant Ratio | Phthalic Anhydride:Alcohol = 1:(2.1-5.0) | An excess of alcohol is used to shift the equilibrium towards the formation of the diester. | google.com |

| Catalyst Load | 0.2-10 wt% of phthalic anhydride | The specific amount depends on the activity of the chosen catalyst system. | google.com |

| Temperature | 140°C - 200°C | Reaction temperature is dependent on the alcohol's boiling point and catalyst activity. The first monoesterification step can occur at a lower temperature (~110-140°C), while the second diesterification step often requires a higher temperature (~170°C). | niscpr.res.inniscpr.res.ingoogle.com |

| Reaction Time | 0.5 - 5 hours | Varies based on catalyst, temperature, and efficiency of water removal. | niscpr.res.ingoogle.com |

| Water Removal | Continuous | Essential to drive the equilibrium reaction to completion for high yields of the diester. This is often achieved using a water separator (e.g., Dean-Stark apparatus). | niscpr.res.in |

For a mixed ester like methyl phenyl phthalate, a sequential addition of alcohols could be employed to control the product outcome, starting with the more reactive alcohol or by first isolating the monoester intermediate.

Alternative Synthetic Pathways for this compound and Analogues

Beyond direct one-pot synthesis, alternative pathways, particularly those starting from activated precursors, provide a more controlled and often higher-yielding approach to producing asymmetric phthalates like methyl phenyl ester.

Preparation from Precursors (e.g., Phthalic Anhydride)

The most common and logical pathway for synthesizing an asymmetric diester is a stepwise approach starting from phthalic anhydride. This method ensures that each ester group is formed with the desired alcohol, preventing the formation of a mixture of symmetric and asymmetric products. niscpr.res.inumw.edu The process unfolds in two distinct stages:

Formation of the Monoester (Monomethyl Phthalate) : Phthalic anhydride is first reacted with one equivalent of methanol. This reaction is typically fast and results in the ring-opening of the anhydride to form monomethyl phthalate (also known as methyl hydrogen phthalate). niscpr.res.inumw.edu

Formation of the Diester : The isolated monomethyl phthalate is then subjected to a second esterification reaction with phenol. This step requires a catalyst to facilitate the formation of the second ester bond. umw.edu Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) are effective for this type of esterification at room temperature. umw.edu

This two-step method provides excellent control over the final product's structure.

Table 2: Two-Step Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Key Conditions / Catalyst | Product | Source |

|---|---|---|---|---|---|

| 1 | Phthalic Anhydride | Methanol | Reflux, often without catalyst | Monomethyl phthalate | niscpr.res.inumw.edu |

| 2 | Monomethyl phthalate | Phenol | DCC, DMAP, Dichloromethane, Room Temp. | this compound | umw.edu |

Derivatization from this compound

While this compound itself is a final product, its core structure is related to a vast family of phthalate derivatives. The synthesis of novel analogues typically does not start from the stable diester but rather from more reactive precursors like phthalic anhydride or the monoester intermediate.

The versatility of phthalic anhydride as a precursor allows for the synthesis of a wide array of derivatives by reacting it with various nucleophiles other than alcohols. nih.gov For example, reacting phthalic anhydride with amines leads to the formation of phthalamic acids. nih.gov These intermediates can then be used in subsequent reactions to create more complex molecules, such as phthalimides or other heterocyclic structures. nih.gov This highlights that the generation of novelty within this chemical class often involves modifying the initial synthetic steps rather than derivatizing the final, less reactive diester product.

Conversion to Phthalamic Acid and Hydrazide Intermediates

The reaction of this compound with amines or hydrazines can lead to the formation of phthalamic acid derivatives and hydrazide intermediates. These reactions typically proceed via nucleophilic acyl substitution at one of the carbonyl carbons of the ester groups. The selectivity of this reaction, i.e., whether the methyl or the phenyl ester group reacts, can be influenced by the reaction conditions and the nature of the nucleophile.

For instance, the treatment of a phthalate diester with a primary amine can lead to the formation of a phthalamic acid derivative. This reaction involves the cleavage of one of the ester linkages and the formation of an amide bond. Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can yield a phthalhydrazide. These intermediates are valuable in the synthesis of various nitrogen-containing compounds. While specific studies on this compound are not abundant, the general reactivity of mixed phthalate esters suggests that such transformations are feasible.

Formation of Heterocyclic Derivatives (e.g., 1,3-Oxazepines)

Phthalic acid derivatives, including its esters, serve as precursors for the synthesis of various heterocyclic compounds. One such class of compounds is the 1,3-oxazepines. The synthesis of these seven-membered heterocyclic rings can be achieved through multi-step reaction sequences that may involve intermediates derived from this compound.

A plausible synthetic route could involve the initial conversion of the phthalate ester to a suitable intermediate, such as a phthalamic acid derivative as described above. This intermediate could then undergo further transformations, such as cyclization reactions, to form the 1,3-oxazepine ring. The specific reagents and conditions for such a synthesis would be critical in directing the outcome and achieving the desired heterocyclic framework. The versatility of phthalic acid derivatives as building blocks in organic synthesis underscores the potential of this compound in the construction of complex molecular architectures.

Reaction Mechanisms and Kinetics of this compound

The study of reaction mechanisms and kinetics provides fundamental insights into the chemical behavior of this compound. Understanding the pathways of its reactions, such as hydrolysis and thermal decomposition, is crucial for controlling its transformations and predicting its stability under various conditions.

Hydrolysis Pathways and Rate Studies of Phthalate Esters

The hydrolysis of phthalate esters, including this compound, involves the cleavage of the ester bond by water. This process can be catalyzed by acids or bases and is a key reaction in both synthetic organic chemistry and environmental degradation pathways. The rate of hydrolysis is influenced by several factors, including the structure of the ester, the pH of the medium, and the temperature.

The hydrolysis of phthalate monoesters, which would be an intermediate in the complete hydrolysis of this compound, can exhibit intramolecular catalysis. The presence of the neighboring carboxylic acid group can significantly accelerate the hydrolysis of the remaining ester group. This phenomenon, known as neighboring group participation, involves the formation of a cyclic intermediate, phthalic anhydride, which is then rapidly hydrolyzed to phthalic acid.

For many phthalate esters, the rate of hydrolysis is minimal in the neutral pH range (around pH 4-6) and increases significantly in both acidic and alkaline conditions. The base-catalyzed pathway is often the dominant mechanism for hydrolysis, particularly at higher pH values. The rate law for the hydrolysis of a phthalate ester can be expressed as:

k_obs = k_H[H⁺] + k_N + k_OH[OH⁻]

where k_obs is the observed pseudo-first-order rate constant, k_H is the second-order rate constant for acid catalysis, k_N is the pseudo-first-order rate constant for neutral hydrolysis, and k_OH is the second-order rate constant for base catalysis. The relative contributions of these terms vary with pH, leading to a characteristic U-shaped pH-rate profile for the hydrolysis of many phthalate esters.

A hypothetical pH-rate profile for the hydrolysis of a phthalate ester is presented in the interactive data table below.

| pH | Log k_obs (s⁻¹) | Dominant Mechanism |

| 1 | -5.0 | Acid-Catalyzed |

| 3 | -6.5 | Acid-Catalyzed/Neutral |

| 5 | -7.0 | Neutral |

| 7 | -6.8 | Neutral/Base-Catalyzed |

| 9 | -5.5 | Base-Catalyzed |

| 11 | -3.5 | Base-Catalyzed |

| 13 | -1.5 | Base-Catalyzed |

This table represents a generalized trend and the actual values for this compound may vary.

Pyrolytic Rearrangements and Mechanisms

The thermal decomposition, or pyrolysis, of phthalate esters can lead to a variety of products through complex reaction mechanisms. These reactions are of interest in understanding the thermal stability of these compounds and in the context of high-temperature chemical processes.

For dialkyl phthalates, pyrolysis can proceed through a concerted, non-radical mechanism involving a six-membered cyclic transition state. This process, known as a cis-elimination or an Ei reaction, results in the formation of an alkene and phthalic anhydride. The presence of a β-hydrogen on the alkyl group is a prerequisite for this pathway.

Demethylation Reactions of Methyl Esters

The selective removal of a methyl group from a methyl ester, a process known as demethylation, is a significant transformation in organic synthesis. In the context of "this compound," this reaction would lead to the formation of "Phthalic acid, mono-phenyl ester." This transformation is of interest for modifying the properties of the phthalate molecule or for the synthesis of specific derivatives. The selective cleavage of the methyl ester in the presence of the phenyl ester is a key challenge due to the similar reactivity of the two ester functionalities. However, various methods have been developed to achieve such selective transformations.

The selective demethylation of the methyl ester in "this compound" can be approached through several methodologies, primarily exploiting the subtle differences in reactivity between the methyl and phenyl ester groups. These methods often involve nucleophilic attack on the methyl group or hydrolysis under controlled conditions.

One notable method for the selective cleavage of alkyl carboxylic esters in the presence of aryl esters involves the use of aluminum powder and iodine in anhydrous acetonitrile. organic-chemistry.org This non-hydrolytic method offers a pathway to deprotect alkyl esters while leaving aryl esters intact. The reaction proceeds via the in situ generation of aluminum iodide, a strong Lewis acid that facilitates the cleavage of the alkyl-oxygen bond of the ester.

Basic hydrolysis, or saponification, is a common method for ester cleavage. masterorganicchemistry.com The relative rate of hydrolysis of methyl versus phenyl esters can be influenced by the reaction conditions. While phenyl esters are generally more susceptible to hydrolysis under certain conditions, careful control of stoichiometry and reaction parameters can potentially allow for the selective saponification of the methyl ester. For instance, using a limited amount of a base like lithium hydroxide (B78521) in a mixed solvent system at controlled temperatures can favor the cleavage of the less sterically hindered methyl ester. thieme-connect.de

Enzymatic methods also present a powerful tool for the selective transformation of esters. nih.govmdpi.com Lipases, for example, can exhibit high selectivity for the hydrolysis of specific ester groups within a molecule, based on the steric and electronic environment of the ester. frontiersin.org The use of enzymes could potentially offer a mild and highly selective route to the mono-phenyl ester of phthalic acid from the mixed methyl phenyl diester.

The following table summarizes various research findings on the demethylation of methyl esters, including methods that could be applicable to the selective demethylation of "this compound."

Table 1: Research Findings on Demethylation Reactions of Methyl Esters

| Reagent/Catalyst | Substrate Type | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aluminum powder/Iodine | Alkyl carboxylates in the presence of aryl esters | Anhydrous acetonitrile | Carboxylic acid | Not specified | organic-chemistry.org |

| Lithium Hydroxide (LiOH) | Methyl ester in the presence of a t-butyl ester | 1,4-dioxane, room temperature, overnight | Carboxylic acid | Not specified | |

| Sodium Hydroxide (NaOH) | Symmetric diethyl dicarboxylate | 10% water-ethanol, 40 °C, with TEAB | Monoester | 20-80 | mdpi.com |

| Lithium Iodide (LiI) | Methyl esters | Dimethylformamide (DMF), heating | Carboxylic acid salt | Not specified | vaia.com |

| Porcine Pancreatic Lipase | Methyl ester | pH 7.5 phosphate (B84403) buffer, 23 °C | Carboxylic acid | 55 | thieme-connect.de |

It is important to note that the successful application of these methods to "this compound" would require careful optimization of the reaction conditions to achieve the desired selectivity for the methyl ester over the phenyl ester. The choice of reagent, solvent, temperature, and reaction time are all critical parameters that would need to be fine-tuned to maximize the yield of "Phthalic acid, mono-phenyl ester."

Environmental Fate and Transformation Pathways of Phthalic Acid, Methyl Phenyl Ester

Biodegradation Processes of Phthalic acid, methyl phenyl ester

The environmental persistence of this compound, a member of the phthalate (B1215562) ester (PAE) family, is significantly influenced by microbial degradation. This process is a key mechanism for the removal of these compounds from various ecosystems. The biodegradability of PAEs is contingent on environmental conditions, particularly the presence or absence of oxygen, which dictates the operative microbial pathways.

Aerobic Microbial Degradation of Phthalate Esters

Under aerobic conditions, microorganisms play a crucial role in the breakdown of phthalate esters. nih.gov The degradation process is generally initiated by the enzymatic hydrolysis of the ester bonds, followed by the cleavage of the aromatic ring. nih.govacs.org Numerous bacterial strains capable of degrading PAEs have been isolated from diverse environments, indicating that this is a widespread metabolic capability. nih.gov

The initial and rate-limiting step in the aerobic degradation of phthalate esters is the hydrolysis of the two ester linkages by microbial esterases or lipases. nih.govresearchgate.net This enzymatic action results in the formation of an alcohol and a monoalkyl phthalate, which is subsequently hydrolyzed to phthalic acid and a second alcohol. nih.gov In the case of this compound, this process would yield methanol (B129727), phenol, and phthalic acid.

The rate of this hydrolysis is influenced by the chemical structure of the ester's side chains. nih.govnih.gov Generally, phthalates with shorter alkyl chains are more readily hydrolyzed than those with longer or more complex chains. nih.govepa.gov For instance, studies have shown that short-chain diesters like dimethyl phthalate and diethyl phthalate are more easily hydrolyzed compared to long-chain ones like di(2-ethylhexyl) phthalate (DEHP). nih.gov The presence of a phenyl group, as in this compound, can also affect the rate of hydrolysis. The electron-withdrawing nature of the phenyl group in benzyl (B1604629) butyl phthalate (BBP) has been observed to result in a significantly faster hydrolysis rate compared to other phthalates with only alkyl substituents. chemrxiv.org

The alcohols released from the hydrolysis of the side chains are typically common, simple molecules that can be readily utilized by a wide range of microorganisms as carbon and energy sources.

Table 1: Key Enzymes in Aerobic Phthalate Ester Degradation

| Enzyme Class | Function | Substrate Example | Product Example |

| Esterase / Lipase | Hydrolysis of ester bonds | Diethyl Phthalate | Monoethyl Phthalate, Ethanol |

| Dioxygenase | Incorporation of O2 into the aromatic ring | Phthalic Acid | Dihydroxyphthalate |

| Decarboxylase | Removal of a carboxyl group | Dihydroxyphthalate | Protocatechuate |

This table provides a generalized overview of enzyme classes involved in the degradation of phthalate esters.

Following the hydrolysis of the ester side chains, the resultant phthalic acid undergoes further degradation. The central aromatic ring is a stable structure, and its breakdown is a critical step in the complete mineralization of the compound. nih.gov Aerobic bacteria employ powerful oxidative enzymes, specifically dioxygenases, to destabilize and cleave the aromatic ring. nih.govnih.gov

The process typically begins with the conversion of phthalate to a dihydroxylated intermediate, such as 3,4-dihydroxybenzoate (protocatechuate), by phthalate dioxygenases. nih.govnih.gov This intermediate then serves as the substrate for ring-cleaving dioxygenases. nih.gov There are two primary mechanisms for aromatic ring cleavage:

Ortho-cleavage (intradiol cleavage): The aromatic ring is cleaved between two adjacent hydroxyl groups.

Meta-cleavage (extradiol cleavage): The ring is cleaved adjacent to one of the hydroxyl groups. nih.gov

Both pathways ultimately lead to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle, and be completely mineralized to carbon dioxide and water. nih.gov

Anaerobic Microbial Degradation of Phthalate Esters

In anoxic environments, such as sediments, flooded soils, and anaerobic digesters, the degradation of phthalate esters proceeds through different metabolic routes. acs.orgnih.gov Anaerobic biodegradation is generally a slower process compared to its aerobic counterpart. nih.gov

Similar to the aerobic pathway, the initial step in anaerobic degradation is the hydrolysis of the ester bonds. nih.gov This leads to the formation of monoalkyl phthalates and the corresponding alcohols. researchgate.net Subsequent hydrolysis yields phthalic acid. nih.gov For this compound, this would result in the intermediate formation of monomethyl phthalate or monophenyl phthalate before the final liberation of phthalic acid. Studies on various phthalates have confirmed the accumulation of these monoester intermediates during anaerobic degradation. researchgate.net The rate of degradation under anaerobic conditions is also influenced by the structure of the alkyl side chains, with shorter chains generally leading to faster degradation. nih.govresearchgate.net

Under strictly anaerobic, methanogenic conditions, the complete breakdown of phthalic acid involves a syntrophic consortium of microorganisms. nih.govnih.gov Phthalic acid is first fermented by one group of bacteria into simpler compounds, such as acetate (B1210297) and hydrogen. nih.gov

This initial fermentation is often energetically unfavorable and requires the continuous removal of its products by other microbial groups to proceed. nih.gov In a methanogenic consortium, two types of methanogens play a crucial role:

Acetoclastic methanogens: These convert acetate into methane (B114726) and carbon dioxide.

Hydrogenotrophic methanogens: These use hydrogen to reduce carbon dioxide to methane. nih.gov

This cooperative interaction, known as syntrophy, ensures that the concentrations of intermediates like acetate and hydrogen are kept low, allowing for the complete mineralization of the original phthalate molecule to methane and carbon dioxide. nih.gov Studies have demonstrated that various phthalate isomers can be completely metabolized to methane under these conditions, although acclimation periods of several days to weeks may be necessary before degradation commences. oup.com

Enzymatic Degradation Mechanisms

The enzymatic degradation of phthalate esters (PAEs) is a critical pathway for their removal from the environment, primarily facilitated by microbial enzymes. The initial and most crucial step in the breakdown of PAEs is the hydrolysis of the ester bonds. qub.ac.uk This process is catalyzed by a variety of hydrolases, including esterases, lipases, and cutinases, which exhibit different specificities towards the alkyl side chains of the PAEs. iyte.edu.trnih.gov

The degradation of dialkyl phthalates generally proceeds in a stepwise manner. First, a diesterase hydrolyzes one of the ester bonds, resulting in the formation of a monoalkyl phthalate and an alcohol. Subsequently, a monoesterase acts on the monoalkyl phthalate, cleaving the remaining ester bond to yield phthalic acid and another alcohol molecule. iyte.edu.tr

In the context of this compound, which is an asymmetrical diester, the enzymatic hydrolysis would lead to the formation of either methyl hydrogen phthalate and phenol, or phenyl hydrogen phthalate and methanol, depending on which ester bond is cleaved first. This is then followed by the hydrolysis of the monoester to phthalic acid.

Several bacterial strains have been identified that are capable of degrading PAEs. For instance, Rhodococcus jostii RHA1 can utilize various monoalkyl phthalates, including methyl phthalate, as its sole source of carbon and energy. This bacterium can also degrade a range of dialkyl phthalates. ethz.ch The degradation of PAEs with longer alkyl chains can also be initiated by β-oxidation, which shortens the side chains, making them more susceptible to subsequent enzymatic hydrolysis. nih.govnih.gov

The central intermediate in the aerobic degradation of various PAEs is phthalic acid. iyte.edu.tr From there, the degradation pathway involves the oxidation of the aromatic ring. In Gram-negative bacteria like Pseudomonas cepacia, a dioxygenase introduces two hydroxyl groups to form 4,5-dihydro-4,5-dihydroxyphthalate. This is then oxidized to 4,5-dihydroxyphthalate, which is subsequently decarboxylated to protocatechuate. Protocatechuate then enters central metabolic pathways via ring cleavage. ethz.ch In some Gram-positive bacteria, such as Arthrobacter keyseri 12B, the initial dioxygenation occurs at the 2,3-positions. ethz.ch

Under anaerobic conditions, the degradation of phthalate takes a different route. In denitrifying bacteria, for example, phthalate is first activated to phthaloyl-CoA. This highly unstable intermediate is then decarboxylated to benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govnih.gov

It has also been observed that in some cases, transesterification can occur as a minor degradation pathway. For example, in the presence of methanol, the degradation of diethyl phthalate has been shown to produce ethyl methyl phthalate and dimethyl phthalate. capes.gov.br

Kinetic Modeling of Biodegradation Rates and Half-Lives

The biodegradation of phthalate esters can often be described using kinetic models to determine their degradation rates and environmental persistence, often expressed as a half-life. The kinetics of biodegradation are influenced by several factors, including the chemical structure of the phthalate, its concentration, and the environmental conditions such as temperature and pH. nih.gov

For many organic pollutants, including phthalates, first-order kinetics are commonly used to model their degradation. This model assumes that the rate of degradation is directly proportional to the concentration of the substrate. The half-life (t₁/₂) can be calculated from the first-order rate constant (k).

It is important to note that the biodegradation kinetics can be concentration-dependent. A study on the biodegradation of a mixture of plasticizers, including dicyclohexyl phthalate, revealed that some chemicals degrade faster at lower concentrations, while others degrade slower. acs.org For dicyclohexyl phthalate, degradation was observed at the highest tested concentration but not at lower concentrations. acs.org This highlights the complexity of predicting biodegradation kinetics in the environment where concentrations can vary significantly.

The following table presents a summary of biodegradation half-life data for selected phthalate esters from a study on their degradation in a mixture.

| Phthalate Ester | Initial Concentration (µg/L) | Half-life (days) | Reference |

|---|---|---|---|

| Dicyclohexyl phthalate | 1000 | ~10 | acs.org |

| Dibutyl phthalate | Data excluded due to blank contamination | acs.org |

Phototransformation Mechanisms

Photocatalytic Degradation of Phthalate Esters

Photocatalysis is an advanced oxidation process that has shown significant potential for the degradation of phthalate esters in water. researchgate.net This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with light of sufficient energy (e.g., UV light), generates highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). qub.ac.uk These radicals are powerful oxidizing agents that can non-selectively attack and degrade organic pollutants.

The photocatalytic degradation of various phthalates, including dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP), has been extensively studied. nih.govfrontiersin.org The process generally leads to the mineralization of the phthalates into carbon dioxide, water, and inorganic ions. qub.ac.uk

The degradation pathway in photocatalysis often begins with the attack of hydroxyl radicals on the alkyl side chains or the aromatic ring of the phthalate molecule. qub.ac.uk This leads to the formation of various intermediates. For DMP, photocatalytic degradation has been shown to produce hydroxylated intermediates and ring-opening byproducts. nih.govfrontiersin.org

The efficiency of photocatalytic degradation can be influenced by several factors, including the type of photocatalyst, the pH of the solution, and the presence of other substances in the water. iaea.org For example, the degradation of DEP using a PANi/CNT/TiO₂ photocatalyst was found to be optimal at a pH of 5.0 or 7.0, depending on the synthesis method of the catalyst. iaea.org

While specific studies on the photocatalytic degradation of this compound are limited, the general principles derived from studies on other phthalates would apply. The presence of both a methyl and a phenyl group as the esterifying moieties would likely lead to a complex mixture of intermediates, including methyl hydrogen phthalate, phenyl hydrogen phthalate, phthalic acid, phenol, and methanol, as well as their hydroxylated derivatives.

The table below summarizes the photocatalytic degradation of different phthalate esters using various catalysts.

| Phthalate Ester | Photocatalyst | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Dimethyl Phthalate (DMP) | UV/TiO₂ | UV | 93.03% in 90 min | nih.govfrontiersin.org |

| Diethyl Phthalate (DEP) | UV/TiO₂ | UV | 92.64% in 90 min | nih.govfrontiersin.org |

| Dibutyl Phthalate (DBP) | UV/TiO₂ | UV | 92.50% in 90 min | nih.govfrontiersin.org |

| Diethyl Phthalate (DEP) | PANi/CNT/TiO₂ | Simulated Sunlight | up to 67.4% in 120 min | iaea.org |

Direct Photodegradation Pathways (e.g., UV-induced)

Phthalate esters can also be degraded directly by photolysis, particularly under UV irradiation, without the need for a photocatalyst. nih.govfrontiersin.org In direct photolysis, the phthalate molecule itself absorbs photons, leading to its excitation and subsequent chemical transformation.

Studies on the direct UV photolysis of DMP, DEP, and DBP have shown that the degradation rate can be dependent on the structure of the phthalate. For these three phthalates, the degradation rate under UV irradiation increased with the length of the alkyl chain, with DBP degrading faster than DEP, which in turn degraded faster than DMP. nih.govfrontiersin.org

The degradation pathways in direct photolysis can differ from those in photocatalysis. In the UV photolysis of DMP, the primary byproduct detected was methyl-o-hydroxybenzoate, indicating that the reaction pathway mainly involves an attack on the carbon branch rather than ring opening. nih.govfrontiersin.org Similarly, for DBP, direct photolysis resulted in the formation of butyl benzoate (B1203000) and benzoic acid. nih.govfrontiersin.org

For this compound, direct UV photolysis would likely involve the cleavage of the ester bonds and potential rearrangements of the aromatic rings. The presence of the phenyl group, which is a chromophore, may influence the absorption of UV light and the subsequent photochemical reactions.

Intermediates and Products of Photodegradation (e.g., Phthalic Anhydride (B1165640), Benzoic Acid)

The phototransformation of phthalate esters, both through photocatalysis and direct photolysis, results in the formation of various intermediates and final degradation products. The identification of these products is crucial for understanding the degradation mechanism and assessing the potential toxicity of the treated water, as some intermediates may be more toxic than the parent compound.

In the photocatalytic degradation of DMP, intermediates such as dimethyl hydroxybenzoate and ring-opening byproducts like methyl (2E,4E)-7-oxohepta-2,4-dienoate have been identified. nih.govfrontiersin.org For DBP, photocatalysis leads to the formation of mono-butyl phthalate, phthalic acid, and benzoic acid. researchgate.net Ultimately, complete mineralization leads to CO₂ and H₂O. qub.ac.uk

During the direct UV photolysis of DBP, butyl benzoate and benzoic acid were detected as major intermediates. nih.govfrontiersin.org The hydrolysis of phenyl hydrogen phthalate, a potential intermediate from this compound, has been shown to proceed through the formation of phthalic anhydride as an intermediate. researchgate.net

For this compound, the expected photodegradation intermediates would include:

Methyl hydrogen phthalate

Phenyl hydrogen phthalate

Phthalic acid

Phenol

Methanol

Benzoic acid

Phthalic anhydride

Hydroxylated derivatives of the parent compound and the primary intermediates are also likely to be formed, especially in photocatalytic systems.

Advanced Chemical and Physical Remediation Methodologies for Phthalate Esters in Environmental Matrices

Besides biodegradation and phototransformation, several other advanced chemical and physical methods are being explored for the remediation of phthalate esters from contaminated environments. nih.goviwaponline.com These methods are particularly useful for treating wastewater and contaminated soil.

Adsorption: This is a widely used technique for the removal of organic pollutants from water. It involves the use of a solid adsorbent material with a high surface area that can bind the phthalate molecules. Various materials have been investigated as adsorbents for phthalates, including activated carbon, biochar, clays, and chitosan-based materials. iwaponline.comresearchgate.net The effectiveness of adsorption depends on the properties of both the phthalate (e.g., hydrophobicity) and the adsorbent, as well as on environmental conditions like pH and temperature. researchgate.net

Advanced Oxidation Processes (AOPs): This category includes a range of techniques that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals, to degrade pollutants. Besides photocatalysis, other AOPs for phthalate removal include:

Fenton and photo-Fenton processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺) to generate hydroxyl radicals. The process can be enhanced by UV light (photo-Fenton). nih.gov

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with phthalates or decompose to form hydroxyl radicals. nih.gov

Sonolysis: The application of high-frequency ultrasound to water can lead to the formation and collapse of cavitation bubbles, which generates localized hot spots with high pressure and temperature, leading to the formation of ROS and the degradation of pollutants. nih.gov

Membrane Filtration: Techniques such as nanofiltration and reverse osmosis can effectively remove phthalates from water based on size exclusion and other interactions with the membrane. iwaponline.com

Composting: This is a bioremediation technique that has been shown to be effective for the removal of phthalates from contaminated soil and sludge. nih.gov The microbial activity during the composting process facilitates the degradation of the phthalates. The efficiency of phthalate removal through composting can range from 25% to 100%. nih.gov

Electrochemical Methods: Electrochemical oxidation involves the degradation of pollutants at the surface of an anode through direct electron transfer or through the generation of oxidants like hydroxyl radicals. iwaponline.com

These advanced methodologies can be used alone or in combination to achieve a high degree of phthalate removal from various environmental matrices.

Advanced Oxidation Processes (AOPs) for Phthalate Ester Removal

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. nih.govnih.gov These processes include photocatalysis (e.g., UV/TiO2), Fenton and photo-Fenton reactions, and ozonation. nih.govfrontiersin.org While AOPs have been extensively studied for the degradation of various phthalate esters, showing high removal efficiencies, specific research detailing the application and efficacy of these methods for this compound is not available in the reviewed literature. nih.govfrontiersin.org

General findings for other phthalates indicate that AOPs can effectively break down the ester and aromatic structures, leading to the formation of intermediates like phthalic acid, and ultimately to mineralization into carbon dioxide and water. nih.gov The effectiveness of AOPs for phthalate degradation is influenced by factors such as pH, the concentration of the oxidant (e.g., H₂O₂ or ozone), and the presence of catalysts. nih.gov However, without specific studies on this compound, it is not possible to provide detailed reaction kinetics, degradation pathways, or optimal treatment conditions for this compound.

Physical Treatment Methods for Environmental Matrices

Physical treatment methods are crucial for the removal of contaminants from environmental matrices like water. Common methods for phthalate removal include adsorption and membrane filtration. researchgate.net

Adsorption: This process involves the accumulation of a substance at the surface of a solid. Activated carbon is a widely used adsorbent for the removal of various organic pollutants, including phthalates, due to its high surface area and porous structure. mdpi.comnih.gov Studies on other phthalates have shown that the efficiency of adsorption depends on the properties of the activated carbon, the specific phthalate, and the characteristics of the water matrix, such as pH and the presence of other organic matter. mdpi.comnih.gov No specific data on the adsorption of this compound onto activated carbon or other adsorbents could be located.

Membrane Filtration: This technology uses semi-permeable membranes to separate contaminants from water. Processes like nanofiltration (NF) and reverse osmosis (RO) have demonstrated high rejection rates for various phthalates. researchgate.net The removal efficiency is typically influenced by the molecular size of the phthalate and the properties of the membrane. researchgate.net While research indicates that membrane filtration is a promising technology for phthalate removal in general, specific performance data and research findings for the removal of this compound using these methods are not documented in the available scientific literature. researchgate.net

Advanced Analytical Methodologies for Phthalic Acid, Methyl Phenyl Ester

Chromatographic Separation and Detection Techniques

The analysis of phthalate (B1215562) esters, a class of compounds to which Phthalic acid, methyl phenyl ester belongs, is routinely performed using chromatographic methods. These techniques are essential for separating complex mixtures and identifying individual compounds.

Gas Chromatography (GC) with Various Detectors (e.g., GC-MS, GC/ECD)

Gas chromatography (GC) is a powerful and commonly used technique for the analysis of semi-volatile compounds like phthalate esters. restek.com It is often paired with detectors such as a mass spectrometer (MS) or an electron capture detector (ECD). restek.com GC-MS is particularly valued as it provides mass spectral information, which aids in the structural identification of the compounds. restek.comcloudfront.net

For the general class of phthalates, methods using GC-MS are well-established for their determination in various products and environmental samples. oregonstate.edugcms.cz The separation is typically achieved on capillary columns with stationary phases like 5% phenyl-methylpolysiloxane. nih.govepa.gov However, specific retention times, mass spectra, and method validation data for this compound are not detailed in the available research. While general methods for phthalates could likely be adapted, no studies explicitly report the application and optimization of these GC techniques for this compound.

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS)

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is another key technique for analyzing phthalates and their metabolites, especially in biological and liquid samples. mamavation.comnih.gov LC-MS/MS is often used for analyzing less volatile or thermally unstable compounds without the need for derivatization. nih.gov

Studies on the analysis of phthalates in beverages and other liquid matrices frequently employ LC methods. pjoes.com For instance, the analysis of children's multivitamins for various contaminants has been performed using liquid chromatography-mass spectrometry (LC-MS/MS). mamavation.com Despite its wide application for the phthalate class, specific LC-MS methods, including optimized mobile phases, gradient elution programs, and mass transition data for this compound, are absent from the reviewed literature.

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate target analytes from the sample matrix, remove interferences, and pre-concentrate the analytes before chromatographic analysis.

Solid-Phase Microextraction (SPME) Development and Optimization

Solid-Phase Microextraction (SPME) is a solvent-free, efficient, and simple sample preparation technique used for extracting phthalates from various matrices. researchgate.net The method involves the exposure of a coated fiber to a sample, where analytes partition between the sample matrix and the fiber coating. While SPME has been developed for a range of phthalates, there is no specific literature detailing the development and optimization of SPME methods, including fiber selection and extraction conditions, for this compound.

Dispersive Liquid-Liquid Microextraction (DLLME) Applications

Dispersive Liquid-Liquid Microextraction (DLLME) is a microextraction technique with high enrichment factors and low consumption of organic solvents. researchgate.net It has been successfully applied to the extraction of various phthalate esters from aqueous samples like beverages. pjoes.com The procedure involves injecting a mixture of an extraction solvent and a disperser solvent into the sample, forming a cloudy solution that facilitates the transfer of analytes into the extraction solvent. pjoes.com However, specific applications and optimized parameters of DLLME for the extraction of this compound have not been reported.

Utilization of Natural Deep Eutectic Solvents (NADES) and Hydrophobic Deep Eutectic Solvents (HDES) for Extraction

In recent years, green chemistry principles have led to the exploration of novel extraction solvents like Natural Deep Eutectic Solvents (NADES) and Hydrophobic Deep Eutectic Solvents (HDES). These solvents are considered environmentally friendly alternatives to conventional organic solvents. While NADES have been applied in DLLME for the extraction of some phthalate esters from soft drinks and infusions, the research does not include this compound. The development and application of NADES or HDES for the specific extraction of this compound remain an unaddressed area in the scientific literature.

Theoretical and Computational Chemistry Studies of Phthalic Acid, Methyl Phenyl Ester

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools to investigate the electronic structure and reactivity of Phthalic acid, methyl phenyl ester.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT can be employed to elucidate the mechanisms of its degradation reactions. While specific DFT studies on this compound are not abundant in public literature, the principles are well-established from studies on other organic molecules. researchgate.netscirp.org

For instance, DFT calculations can model the reaction pathways of hydrolysis, a primary degradation mechanism for phthalate (B1215562) esters. This involves calculating the geometries of the reactants, transition states, and products. The theory can predict the electronic properties, such as charge distribution and molecular orbital energies (HOMO and LUMO), which are crucial in determining the reactivity of the molecule. nih.gov The electrostatic potential surface can indicate the likely sites for nucleophilic or electrophilic attack, providing insights into how enzymes or other chemical species will interact with the ester.

Energy Barrier Calculations for Degradation Pathways

A critical aspect of understanding reaction mechanisms is the calculation of energy barriers. These barriers determine the rate at which a reaction proceeds. For the degradation of this compound, both microbial and photodegradation pathways are significant. nih.gov DFT can be utilized to calculate the activation energy for the key steps in these degradation processes, such as the initial ester hydrolysis.

Studies on other phthalate esters have shown that the energy barriers for biodegradation can be calculated to predict the environmental safety of degradation intermediates. europa.eu By modeling the transition state structures along the reaction coordinate, researchers can identify the rate-limiting steps in the degradation cascade. This information is vital for predicting the persistence of this compound in the environment.

Molecular Modeling for Environmental Behavior

Molecular modeling techniques are instrumental in predicting the environmental fate and biodegradability of chemical compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biodegradability

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property, such as biodegradability. uci.edu For phthalate esters (PAEs), QSAR models have been developed to predict their readiness for biodegradation. europa.eunih.gov These models use molecular descriptors, which are numerical representations of the chemical's structure and properties.

While a specific QSAR model for this compound is not detailed in the available literature, general PAE models can provide an estimation of its biodegradability. These models often incorporate descriptors such as molecular weight, logP (octanol-water partition coefficient), and quantum chemical parameters like the energy of the highest occupied molecular orbital (EHOMO). nih.gov The goal is to classify the compound as readily or not readily biodegradable, which is a key factor in its environmental risk assessment. uci.edu

Table 1: Examples of Molecular Descriptors Used in QSAR Models for Biodegradability

| Descriptor Category | Example Descriptors | Relevance to Biodegradability |

| Topological | Molecular Connectivity Indices, Balaban-like index | Describes the branching and connectivity of the molecule, which can influence enzyme access. |

| Physicochemical | LogP, Water Solubility | Affects the bioavailability of the compound to microorganisms. |

| Quantum Chemical | EHOMO, ELUMO, Mulliken Charges | Relates to the reactivity and stability of the molecule, influencing its susceptibility to enzymatic attack. |

This table provides a generalized overview of descriptors used in QSAR modeling for chemical biodegradability and is not specific to this compound.

Molecular Docking Studies of Phthalate Esters with Degrading Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can simulate its interaction with the active sites of enzymes responsible for its degradation, such as hydrolases and dioxygenases. nih.govnih.gov

The process involves placing the ligand (this compound) into the binding site of the enzyme (receptor) and calculating a docking score, which represents the binding affinity. nih.gov A lower docking score generally indicates a more stable complex and a higher likelihood of enzymatic degradation. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the phthalate ester and the amino acid residues of the enzyme. nih.govresearchgate.net

Research on various PAEs has demonstrated that molecular docking can effectively predict their potential to be degraded by specific microbial enzymes. nih.gov For example, studies have docked a range of PAE molecules with enzymes like CYP11A1, CYP11B2, and CYP21A1 to assess their binding affinities. nih.govresearchgate.net

Principles of Molecular Design for Engineered Biodegradability

The insights gained from theoretical and computational studies can be applied to the rational design of new molecules with improved biodegradability. nih.gov By understanding the structural features that hinder or promote degradation, chemists can modify the structure of this compound or design novel substitutes that are more environmentally benign.

For phthalate esters, research has focused on modifying the ester side chains to enhance their susceptibility to enzymatic hydrolysis. europa.eu For instance, introducing specific functional groups can alter the electronic properties or steric hindrance of the molecule, making it a better substrate for degrading enzymes. The goal is to create plasticizers that retain their desired physical properties while being readily broken down in the environment. europa.eu

Occurrence and Mechanistic Biological Roles of Phthalate Esters in Natural Systems

Natural Occurrence and Biosynthesis in Organisms

Phthalate (B1215562) esters are not solely synthetic compounds; they are also found as natural products in a variety of living organisms. nih.gov Their presence in plants and microorganisms suggests that they may be biosynthesized in nature. nih.govresearchgate.net The first identification of phthalic acid as a natural substance dates back to 1945. nih.gov Since then, over 50 different PAE derivatives have been reported from a wide range of taxonomic groups. nih.gov

Phthalate esters have been identified in the organic solvent extracts, essential oils, and root exudates of numerous plant species. nih.govresearchgate.net The concentrations of these compounds can vary significantly, ranging from 1.0% to 32.0% of the organic extracts in some plants. nih.gov For instance, high concentrations of certain PAEs have been found in various agricultural and wild plants. mdpi.com

Root exudates, the chemical compounds secreted from plant roots, have also been shown to contain PAEs. epa.govnih.gov These exudates play a crucial role in the interaction between the plant and its soil environment. The presence of PAEs in these secretions suggests their involvement in soil ecology. epa.govresearchgate.net For example, studies on tobacco have identified dibutyl phthalate (or diisobutyl phthalate), dioctyl phthalate, and diisooctyl phthalate in its root exudates. epa.govresearchgate.net Similarly, research on rice has shown that its root exudates can enhance the desorption and bioavailability of PAEs in the soil. nih.gov The accumulation of PAEs has also been studied in plants like ginseng, where concentrations can vary with the age of the plant. frontiersin.org

Table 1: Examples of Phthalate Esters Identified in Plants

| Plant Species | Phthalate Ester(s) Identified | Source/Part |

| Tobacco (Nicotiana tabacum) | Dibutyl phthalate, Diisobutyl phthalate, Dioctyl phthalate, Diisooctyl phthalate | Root Exudates |

| Rice (Oryza sativa) | Di-n-butyl phthalate (DBP), Di-(2-ethylhexyl) phthalate (DEHP) | Root Exudates |

| Ginseng (Panax ginseng) | Various PAEs including DMP, DEP, DBP, DEHP | Roots, Stems, Leaves |

| Alfalfa (Medicago sativa) | Di(2-ethylhexyl) phthalate (DEHP) | Root Exudates |

| Lanzhou lily (Lilium davidii var. unicolor) | Phthalic acid | Rhizosphere Soil |

This table is illustrative and not exhaustive of all plant species containing PAEs.

The natural production of PAEs is not limited to higher plants. A diverse array of microorganisms, including algae, bacteria, and fungi, have been identified as producers of these compounds. nih.govmdpi.comresearchgate.net Some researchers suggest that certain algae can synthesize phthalates to better cope with environmental stressors. nih.gov Studies have confirmed the de novo synthesis of di(n-butyl)phthalate (DBP) and mono(2-ethylhexyl)phthalate (MEHP) in several species of freshwater algae and cyanobacteria. mdpi.comnih.gov

Various bacterial and fungal species have been isolated from different environments that are capable of producing or metabolizing PAEs. nih.govoup.com For example, fungal endophytes, which live within plant tissues, have been found to produce PAEs like bis-(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP). researchgate.net The production of these compounds by microorganisms points to their potential ecological roles, such as acting as antibiotics or signaling molecules. researchgate.net

Table 2: Examples of Microorganisms Producing Phthalate Esters

| Organism Type | Species/Group | Phthalate Ester(s) Produced/Identified |

| Algae & Cyanobacteria | Various freshwater species | Di(n-butyl)phthalate (DBP), Mono(2-ethylhexyl)phthalate (MEHP) |

| Fungi | Fusarium oxysporum (endophyte) | Bis-(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) |

| Fungi | Streptomyces albidoflavus | Dibutyl phthalate |

| Bacteria | Rhodococcus sp., Xanthomonas sp. | Diethylterephthalate metabolizing |

| Fungi | Fusarium sp. | Ethylene glycol dibenzoate metabolizing |

This table provides examples and is not a complete list of all PAE-producing microorganisms.

The biosynthesis of PAEs in organisms is an area of ongoing research. In fungi, it has been proposed that phthalates can be synthesized via the shikimic acid pathway. mdpi.com This pathway involves the conversion of protocatechuic acid to phthalic acid, which is then esterified with an alcohol, such as butyl alcohol, to form the corresponding phthalate ester. mdpi.com The production can be influenced by environmental factors like temperature and nutrient availability. mdpi.com

In bacteria, the degradation of PAEs is well-studied and involves the initial transformation of phthalate esters into phthalic acid. sysu.edu.cn This process, known as de-esterification, can occur through enzymatic hydrolysis of the ester bonds. nih.govnih.gov While this is a catabolic pathway, the enzymatic machinery involved, particularly esterases, is central to the metabolism of PAEs in these organisms. The biosynthesis likely involves the reverse reaction, the esterification of phthalic acid with various alcohols.

Ecological and Inter-species Interactions

The production of PAEs by plants and microorganisms is not without purpose. These compounds have been shown to possess biological activities that influence their interactions with other organisms in their environment. nih.gov

Allelopathy is the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. PAEs released by plants can act as allelochemicals. nih.gov For example, high concentrations of PAEs identified in tobacco root exudates have been shown to significantly inhibit the seed germination and seedling growth of tobacco itself, a phenomenon known as autotoxicity. epa.govresearchgate.net This autotoxicity can be a major factor limiting the continuous cropping of certain plants. epa.gov The accumulation of phthalic acid in the soil has also been implicated as a factor in the replantation problems of Lanzhou lily.

Several PAEs isolated from natural sources have demonstrated antimicrobial properties, which can help the producing organism compete in its environment by inhibiting the growth of pathogenic or competing microbes. nih.govresearchgate.net For instance, diethyl phthalate has been reported to have significant antimicrobial activity. researchgate.net Dibutyl phthalate and dioctyl phthalate extracted from a marine sponge have shown activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the fungus Candida albicans. cabidigitallibrary.org This antimicrobial action may help protect plants from certain bacterial and fungal diseases. nih.gov

Insecticidal Properties

There is currently no specific scientific literature detailing the insecticidal properties of "Phthalic acid, methyl phenyl ester." While some phthalates, such as dimethyl phthalate and diethyl phthalate, have been utilized as insect repellents, and others like di-n-butyl phthalate have demonstrated larvicidal effects against certain mosquito species, these findings cannot be directly extrapolated to "this compound" without specific studies. The insecticidal activity of phthalates is often linked to the inhibition of crucial enzymes like acetylcholinesterase, but research has not yet confirmed this mechanism for the methyl phenyl ester derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.